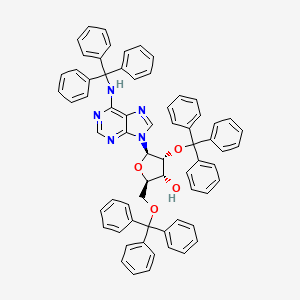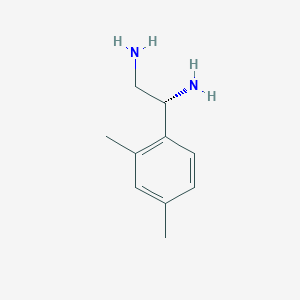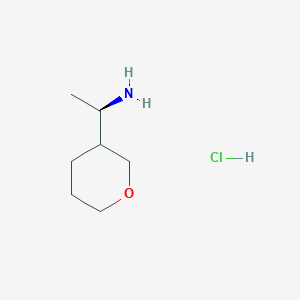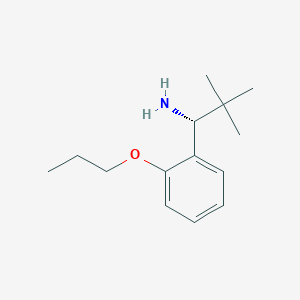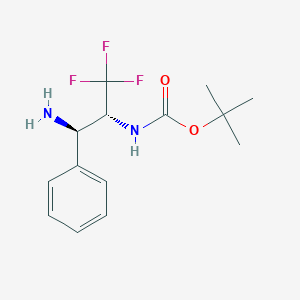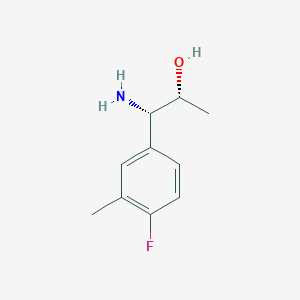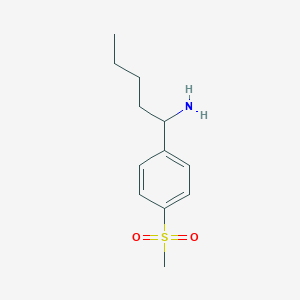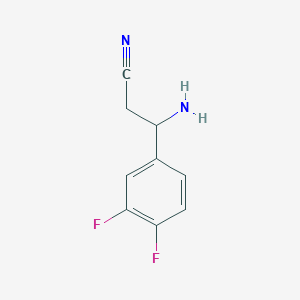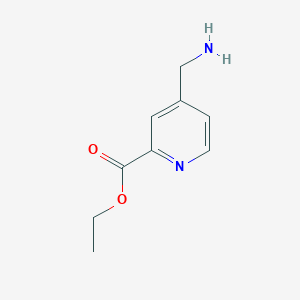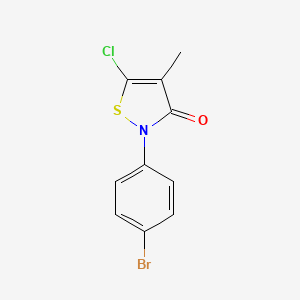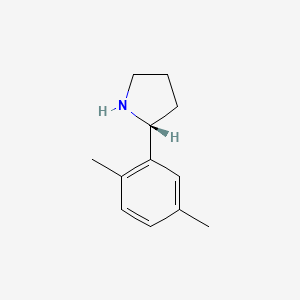
(R)-2-(2,5-Dimethylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2,5-Dimethylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dimethylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-(2,5-Dimethylphenyl)pyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer with high purity.
Another method involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis. For example, the use of chiral amines or chiral ligands in the reaction can lead to the formation of the ®-enantiomer with high enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)pyrrolidine may involve large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2,5-Dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction may produce amines
Aplicaciones Científicas De Investigación
®-2-(2,5-Dimethylphenyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, ®-2-(2,5-Dimethylphenyl)pyrrolidine is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, ®-2-(2,5-Dimethylphenyl)pyrrolidine is used in the production of materials with specific properties, such as chiral polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2,5-Dimethylphenyl)pyrrolidine: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
2-(2,5-Dimethylphenyl)pyrrole: A related compound that lacks the pyrrolidine ring but shares the same aromatic substituent.
2-(2,5-Dimethylphenyl)piperidine: A similar compound with a six-membered piperidine ring instead of the five-membered pyrrolidine ring.
Uniqueness
®-2-(2,5-Dimethylphenyl)pyrrolidine is unique due to its chiral nature and the specific arrangement of its substituents. This gives it distinct properties and makes it valuable in applications requiring high enantioselectivity. Its ability to interact with specific molecular targets also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(2R)-2-(2,5-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3/t12-/m1/s1 |
Clave InChI |
YDFGECBUKLAMHF-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)[C@H]2CCCN2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


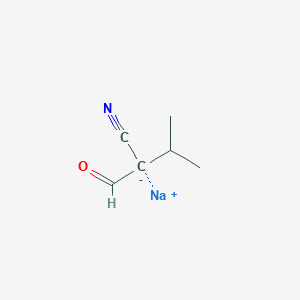
![5-(Methylthio)-7-(trifluoromethyl)imidazo[1,2-C]pyrimidine](/img/structure/B13035068.png)
